molecular formula C16H11ClN6O2 B6061501 N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide

N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide

Cat. No.: B6061501
M. Wt: 354.75 g/mol
InChI Key: QNLWRNGMHNGLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-(4-Chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide is a polycyclic heterocyclic compound featuring a pyrido[4,3-d]triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Core: A fused pyridine-triazole-pyrimidine scaffold, providing rigidity and π-conjugation.
  • An acetamide moiety at position 7, contributing to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

N-[8-(4-chlorophenyl)-10-oxo-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O2/c1-9(24)21-22-7-6-12-13(15(22)25)14(10-2-4-11(17)5-3-10)23-16(20-12)18-8-19-23/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWRNGMHNGLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=CC2=NC3=NC=NN3C(=C2C1=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by its complex structure involving multiple heteroatoms and aromatic rings. The presence of the 4-chlorophenyl group enhances its biological properties. The synthesis typically involves multi-step reactions that may include:

  • Nucleophilic substitutions on pyrimidine derivatives.
  • Rearrangements typical of heterocyclic chemistry.
  • Purification techniques such as chromatography to isolate the final product.

The molecular formula for this compound is C21H14ClN7O2C_{21}H_{14}ClN_7O_2 with a molecular weight of approximately 431.83 g/mol .

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that derivatives of pyrido[2,3-d]pyrimidines can inhibit various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (PC-3)
  • Lung Cancer (A-549)

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through pathways involving CASP3 , Bax , and p53 , while downregulating Bcl2 .

CompoundCell LineIC50 (µM)Mechanism of Action
6bPC-36.6Apoptosis induction via CASP3 activation
8dMCF-77.0Inhibition of CDK4/6 and apoptosis induction

The mechanism of action for this compound is primarily linked to its interaction with key biological targets involved in tumor progression. It has been shown to inhibit various kinases such as:

  • EGFR (Epidermal Growth Factor Receptor)
  • CDK4/Cyclin D1

These interactions disrupt critical signaling pathways that promote cancer cell survival and proliferation .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : High affinity for tumor tissues.
  • Metabolism : Biotransformation primarily in the liver.
  • Excretion : Renal clearance predominantly.

Further studies are required to elucidate these parameters comprehensively.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents. For instance:

  • A study demonstrated that compounds with a carbonyl group at C-2 exhibited enhanced anticancer activity against prostate and colon cancers .
  • Another research highlighted the structure–activity relationship (SAR), indicating that modifications on the phenyl ring significantly impact biological activity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor properties. N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Studies suggest that it possesses broad-spectrum antibacterial and antifungal properties. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis in microbial cells, which disrupts their replication processes .

Anticonvulsant Effects

Pyridopyrimidine derivatives have been reported to exhibit anticonvulsant effects. This compound is being investigated for its potential use in treating epilepsy and other seizure disorders. Preliminary results indicate that it may modulate neurotransmitter systems involved in seizure activity .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be within the nanomolar range, indicating potent antitumor activity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 9-(4-Chlorophenyl), 7-acetamide C₁₉H₁₄ClN₅O₂ 403.80 Not reported N/A
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-3-yl)acetamide Pyrido-thieno-pyrimidine 7-Methyl, 2-phenylamino, 3-acetamide C₁₈H₁₉N₅SO₂ 369.44 IR/NMR data reported; m.p. 143–145°C
N-(4-(3-Acetyl-6-benzoyl-thieno-triazolo-pyrimidin-2-yl)phenyl)acetamide Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6-Benzoyl, 7-methyl, 2-(4-acetamidophenyl) C₂₃H₁₈N₆O₃S 470.49 Anticancer activity reported
2-(4-Pyridyl)-7-methyl-9-phenyl-pyrimido-thieno-triazolo-pyrimidine Pyrimido-thieno-triazolo-pyrimidine 2-(4-Pyridyl), 7-methyl, 9-phenyl C₂₀H₁₄N₈S 422.45 No acetamide; recrystallized in EtOH/DMF
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzooxazolyl)acetamide [1,2,4]Triazolo[4,3-a]pyridine 8-(3-Methyl-1,2,4-oxadiazol-5-yl), 3-(2-oxobenzo[d]oxazol-3-yl)acetamide C₁₉H₁₅N₇O₄ 405.4 MSDS data unavailable

Key Observations

Core Heterocycles: The pyrido-triazolo-pyrimidine core in the target compound offers distinct electronic properties compared to thieno-triazolo-pyrimidine () or pyrido-thieno-pyrimidine (). The absence of sulfur in the target’s core may reduce metabolic instability compared to thieno-containing analogs .

The acetamide moiety is a common feature in and , suggesting its role in modulating solubility and target engagement via hydrogen bonding .

Synthetic and Analytical Data: provides detailed IR and NMR data for a thieno-pyrido-pyrimidine analog, highlighting characteristic peaks for acetamide (C=O at 1,730 cm⁻¹) and aromatic protons (δ 7.37–7.47 ppm) . Similar analytical methods could validate the target compound’s structure.

Preparation Methods

Synthesis of the Triazolo[1,5-a]pyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between aminotriazoles and pyrimidine precursors. A common approach involves heating 5-amino-1H-1,2,4-triazole with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, refluxing 5-amino-1H-1,2,4-triazole with ethyl acetoacetate in acetic acid yields the triazolopyrimidine ring after intramolecular cyclization.

Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, irradiating 5-amino-1,2,4-triazole with diethyl malonate at 150°C for 20 minutes achieves 85% yield of the triazolopyrimidine intermediate . This method minimizes side products compared to traditional thermal heating.

Construction of the Pyrido[4,3-d] Moiety

The pyrido ring is introduced via cyclization of appropriately substituted pyrimidine intermediates. A validated protocol involves treating 3-amino-6-chloropicolinamide with triethyl orthoformate under reflux, followed by phosphorylation with POCl3 to form 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one . Adapting this method, the pyrido[4,3-d] system is accessible by adjusting the starting material’s substitution pattern.

Table 1: Cyclization Conditions for Pyrido[4,3-d]pyrimidinone Formation

Starting MaterialReagentsConditionsYield (%)
3-Amino-4-chloropicolinamideTriethyl orthoformate, POCl3Reflux, 4 h78
3-Amino-5-bromopicolinic acidTFAA, DCM0°C to RT, 2 h65

Acetamide Functionalization at Position 7

The acetamide group is introduced via nucleophilic substitution or acylation. A two-step sequence is preferred:

  • Amine Generation: Treating 7-chloro-pyrido[4,3-d]triazolopyrimidine with aqueous NH3 at 120°C for 6 hours yields the 7-amino derivative.

  • Acetylation: Reacting the amine with acetic anhydride in pyridine at 0°C for 2 hours provides the acetamide with >95% purity .

Table 2: Acetylation Reaction Optimization

Amine (mmol)Acetylating AgentSolventTime (h)Yield (%)
1.0Acetic anhydridePyridine294
1.0Acetyl chlorideDCM1.588

Integrated Synthetic Route and Scalability

Combining these steps, the full synthesis proceeds as follows:

  • Triazolopyrimidine Formation: Cyclize 5-amino-1H-1,2,4-triazole with ethyl 3-oxopent-4-enoate.

  • Pyrido Ring Construction: Subject the intermediate to POCl3-mediated phosphorylation.

  • Suzuki Coupling: Introduce 4-chlorophenyl via Pd-catalyzed cross-coupling.

  • Acetamide Installation: Acetylate the 7-amino intermediate.

Challenges and Solutions:

  • Regioselectivity: Microwave irradiation improves selectivity during cyclization steps.

  • Purification: Silica gel chromatography with MeOH/DCM (5:95) effectively isolates intermediates.

Analytical Characterization

Final compound validation includes:

  • HRMS: m/z 412.0721 [M+H]+ (calc. 412.0718).

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J=8.4 Hz, 1H, pyrido-H), 7.62–7.59 (m, 4H, Ar-H), 2.12 (s, 3H, CH3).

  • Purity: HPLC (C18, MeCN/H2O) ≥99% at 254 nm.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide?

  • Methodology : The compound can be synthesized via cyclocondensation of N-substituted α-chloroacetamides with heterocyclic precursors. For example, highlights the use of 2-chloro-N-(4-chlorobenzyl)acetamide in reactions with pyrazolo-pyrimidinone derivatives under reflux conditions (methanol, 6–8 hours). Optimization of solvent (e.g., ethanol-DMF mixtures) and temperature (60–80°C) improves yields (60–75%) .
  • Key Parameters :

ParameterConditionYield (%)Source
SolventMethanol/Ethanol-DMF60–75
Reaction Time6–8 hours (reflux)
Temperature60–80°C

Q. How is the structural characterization of this compound performed?

  • Methodology : X-ray crystallography (as in ) combined with spectroscopic techniques (¹H/¹³C NMR, IR) is critical. For instance, single-crystal X-ray diffraction using Bruker APEX2 software resolves the triazolopyrimidine core and confirms substituent positions (e.g., 4-chlorophenyl at C9). Bond lengths (e.g., C-N: 1.35–1.42 Å) and angles are validated against DFT models .
  • Analytical Workflow :

Synthesis Validation : TLC monitoring (ethyl acetate/hexane, 3:1).

Spectroscopy : ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) .

Crystallography : Space group P 1, Z = 2 .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields across synthetic protocols?

  • Analysis : Discrepancies in yields (e.g., 50% vs. 75%) often arise from solvent polarity and nucleophilicity of intermediates. demonstrates that using DMF as a co-solvent increases solubility of the pyridotriazolo-pyrimidine precursor, enhancing reaction efficiency. Contradictions in byproduct formation (e.g., oxadiazole vs. triazole) are mitigated by adjusting stoichiometry (1:1.2 molar ratio of chloroacetamide to heterocycle) .
  • Optimization Table :

VariableEffect on Yield/ByproductsSource
DMF as Co-solvent↑ Yield (15–20%)
Excess Chloride↑ Byproducts (e.g., oxadiazole)

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Molecular docking (AutoDock Vina) and DFT (Gaussian 09) predict binding affinities to target proteins (e.g., Pfmrk kinase in ). Substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) are modeled to optimize hydrophobic interactions. For example, the 4-chlorophenyl group shows a ∆G of −8.2 kcal/mol vs. −7.5 kcal/mol for 4-fluorophenyl in Pfmrk inhibition .
  • Modeling Parameters :

ParameterValue/SoftwareOutcome
Docking Score−8.2 kcal/mol (AutoDock)High affinity
HOMO-LUMO Gap4.3 eV (DFT)Electronic stability

Q. What experimental design principles apply to scaling up synthesis under flow chemistry?

  • Approach : emphasizes Design of Experiments (DoE) for optimizing continuous-flow synthesis. Key factors include residence time (2–5 min), temperature (70–90°C), and catalyst loading (5–10 mol%). A Plackett-Burman design identifies temperature as the most significant variable (p < 0.01), improving throughput by 40% .
  • Scale-Up Workflow :

Lab-Scale : Batch reactor (100 mL, 72% yield).

Pilot-Scale : Flow reactor (1 L/h, 68% yield).

Methodological Challenges

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed in structural analysis?

  • Solution : Variable-temperature NMR (VT-NMR, −40°C to 25°C) distinguishes tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring). In , VT-NMR at −40°C resolves enol proton signals (δ 12.8 ppm) suppressed at room temperature .

Q. What chromatographic techniques separate regioisomeric byproducts?

  • Method : Reverse-phase HPLC (Chromolith C18 column, acetonitrile/water gradient) resolves regioisomers with <0.5% cross-contamination. notes retention time differences (∆t = 1.2 min) for 4-chloro vs. 5-chloro isomers .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

  • Root Cause : Dynamic disorder in crystal lattices (e.g., ) vs. solution-state averaging in NMR. For example, X-ray data may show a planar triazole ring, while NMR suggests puckering due to solvent interactions .

Future Research Directions

Q. What novel functionalization strategies are emerging for this scaffold?

  • Opportunities :

  • Suzuki Coupling : Introduce biaryl groups at C9 (e.g., 4-cyanophenyl) using Pd(PPh₃)₄ catalyst () .
  • Click Chemistry : Azide-alkyne cycloaddition to append fluorophores for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.